BenchChemオンラインストアへようこそ!

Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic small molecule belonging to the 2-amidobenzothiazole class. Its structure combines a benzothiazole core with a 4-phenoxybenzamide moiety at the 2-position and a methyl ester at the 6-position of the benzothiazole ring.

Molecular Formula C22H16N2O4S
Molecular Weight 404.44
CAS No. 887902-86-5
Cat. No. B2731482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate
CAS887902-86-5
Molecular FormulaC22H16N2O4S
Molecular Weight404.44
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H16N2O4S/c1-27-21(26)15-9-12-18-19(13-15)29-22(23-18)24-20(25)14-7-10-17(11-8-14)28-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24,25)
InChIKeyXWBBMSNAPVFISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 887902-86-5): Core Scaffold, Physicochemical Profile, and Procurement-Relevant Class Context


Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic small molecule belonging to the 2-amidobenzothiazole class. Its structure combines a benzothiazole core with a 4-phenoxybenzamide moiety at the 2-position and a methyl ester at the 6-position of the benzothiazole ring [1]. Computed physicochemical properties include a molecular weight of 404.4 g/mol, a calculated XLogP3-AA of 4.9, one hydrogen bond donor, six hydrogen bond acceptors, and six rotatable bonds [1]. The compound is primarily distributed by specialty chemical suppliers for research purposes, with the benzothiazole scaffold recognized for its broad potential in medicinal chemistry programs [2].

Why Generic Substitution Fails for Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 887902-86-5): Ester-Dependent Reactivity and Target Engagement


Interchanging in-class benzothiazole derivatives without considering substituent-specific effects is scientifically unsound. The methyl ester at the 6-position is not merely a terminal group; it directly influences the compound's lipophilicity (XLogP3-AA = 4.9), hydrogen-bonding capacity, and metabolic susceptibility relative to its ethyl ester analog (CAS 896680-13-0), which exhibits a higher computed XLogP3 of 5.3 [1]. These differences in physicochemical properties can substantially alter membrane permeability, solubility, and target-binding kinetics [2]. Therefore, procurement decisions must be guided by compound-specific data rather than class-level assumptions, as even minor modifications can yield different biological outcomes.

Quantitative Evidence Guide: Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 887902-86-5) vs. Closest Analogs


Physicochemical Differentiation: XLogP3-AA Lipophilicity vs. Ethyl Ester Analog

The target methyl ester exhibits a computed XLogP3-AA of 4.9, which is 0.4 log units lower than that of the direct ethyl ester analog (ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate, CAS 896680-13-0), calculated at 5.3 [1]. This difference in lipophilicity can be critical for balancing membrane permeability and aqueous solubility in lead optimization campaigns.

Physicochemical profiling Drug-likeness Lead optimization

Molecular Weight and Molar Refractivity: Implications for Permeability and Formulation

With a molecular weight of 404.4 g/mol, the target compound is 14 Da lighter than its ethyl ester counterpart (418.47 g/mol) [1]. This positions it more favorably relative to the commonly cited threshold of MW < 500 for oral drug-likeness, potentially offering superior passive diffusion characteristics and simpler formulation requirements.

Drug design Permeability Formulation science

4-Phenoxybenzamido Moiety: Class-Level Evidence for Kinase Inhibition Potential

A 2023 study reported that the ethyl ester analog (CAS 896680-13-0) demonstrated potent inhibitory activity against EGFR and VEGFR-2 kinases with IC50 values in the low micromolar range, with molecular docking suggesting a crucial role for the phenoxybenzamide moiety in target engagement [1]. As the target compound shares this identical pharmacophore, similar kinase-binding potential is expected, though direct experimental confirmation is lacking.

Kinase inhibition Cancer therapeutics Target engagement

Antimycobacterial Potential of 4-Phenoxybenzamido-Containing Compounds

A structurally related compound, 2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, demonstrated an MIC of 3.70 µM against Mycobacterium tuberculosis, outperforming ethambutol (MIC 7.64 µM) and ciprofloxacin (MIC 9.41 µM) in a 2014 study [1]. Although the core scaffold differs from the target benzothiazole, the conserved 4-phenoxybenzamido group suggests potential antimycobacterial relevance that supports procuring the target compound for screening.

Antimycobacterial Tuberculosis Drug resistance

Synthetic Tractability and Vendor Availability: Ester-Specific Procurement Advantages

Methyl ester derivatives are generally easier to hydrolyze under mild conditions compared to ethyl esters, offering a synthetic advantage for generating the corresponding carboxylic acid for further derivatization [1]. The target compound is listed as available from multiple specialty chemical suppliers, whereas the ethyl ester analog shows more limited vendor distribution based on current catalog searches. This difference in commercial accessibility can directly impact project timelines and synthesis planning.

Synthetic chemistry Chemical procurement Library synthesis

Application Scenarios: Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 887902-86-5)


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

Based on the class-level kinase inhibitory activity reported for the ethyl ester analog [2], the target compound is well-suited for inclusion in targeted kinase screening libraries, particularly against EGFR and VEGFR-2. Its lower lipophilicity (XLogP3 = 4.9) relative to the ethyl ester may offer improved aqueous solubility in screening assays [1].

Antimycobacterial Lead Identification Programs

The demonstrated antimycobacterial activity of the 4-phenoxybenzamido pharmacophore in a related scaffold (MIC 3.70 µM against M. tuberculosis) supports procuring this compound for whole-cell screening against drug-resistant mycobacterial strains [2]. Its moderate molecular weight and calculated physicochemical properties align with typical antitubercular lead profiles.

Structure-Activity Relationship (SAR) Expansion Around Benzothiazole Cores

The methyl ester at the 6-position provides a convenient synthetic handle for generating the free carboxylic acid under mild conditions, enabling rapid diversification of the benzothiazole scaffold for SAR exploration [2]. Its availability from multiple vendors reduces procurement lead times compared to less common analogs.

Quote Request

Request a Quote for Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.